Cas no 1361541-86-7 (2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile)

2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile structure
1361541-86-7 structure
商品名:2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile
CAS番号:1361541-86-7
MF:C14H6Cl3F3N2
メガワット:365.565050601959
CID:4967099

2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile
    • インチ: 1S/C14H6Cl3F3N2/c15-10-2-1-8(12(16)13(10)17)11-5-7(3-4-21)9(6-22-11)14(18,19)20/h1-2,5-6H,3H2
    • InChIKey: GDSQYUPQOPNMID-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=C(C=CC=1C1C=C(CC#N)C(C(F)(F)F)=CN=1)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 363.954866 g/mol
  • どういたいしつりょう: 363.954866 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 437
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.7
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • ぶんしりょう: 365.6

2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013030751-250mg
2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile
1361541-86-7 97%
250mg
470.40 USD 2021-06-22
Alichem
A013030751-1g
2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile
1361541-86-7 97%
1g
1,475.10 USD 2021-06-22
Alichem
A013030751-500mg
2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile
1361541-86-7 97%
500mg
823.15 USD 2021-06-22

2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile 関連文献

2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrileに関する追加情報

Research Briefing on 2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile (CAS: 1361541-86-7)

2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile (CAS: 1361541-86-7) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and trichlorophenyl substituents, exhibits promising potential as an intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of targeting specific enzymes or receptors involved in disease pathways.

Recent advancements in the synthesis of 2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile have highlighted improved yield and purity through innovative catalytic methods. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to achieve a 92% yield, significantly enhancing the scalability of this compound for industrial applications. The study also emphasized the compound's stability under various pH conditions, making it a viable candidate for further pharmaceutical formulation.

In terms of biological activity, preliminary in vitro studies have revealed that 2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile exhibits inhibitory effects against certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. A 2022 research paper in Bioorganic & Medicinal Chemistry Letters reported an IC50 value of 0.8 μM for this compound against a specific kinase target, suggesting its potential as a lead molecule for drug development. Further mechanistic studies are underway to elucidate its mode of action and optimize its selectivity.

The compound's unique chemical structure, featuring both electron-withdrawing (trifluoromethyl) and electron-donating (trichlorophenyl) groups, has also sparked interest in its potential applications in agrochemicals. Recent patent filings indicate its use as a key intermediate in the synthesis of next-generation pesticides, owing to its stability and bioactivity against pest-specific enzymes. This dual applicability in pharmaceuticals and agrochemicals underscores its versatility and commercial value.

Despite these promising findings, challenges remain in the clinical translation of 2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive pharmacokinetic and toxicological studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate its development and ensure regulatory compliance.

In conclusion, 2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetonitrile (CAS: 1361541-86-7) represents a compelling area of research in chemical biology and drug discovery. Its synthetic accessibility, biological activity, and multifunctional applications position it as a valuable candidate for further investigation. Future studies should focus on optimizing its pharmacological properties and exploring its therapeutic potential in preclinical models.

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